MMRi62

Pancreatic Cancer p53 Mutant Drug Resistance

MMRi62 is a non-PROTAC MDM4 degrader that induces ferroptosis and p53-independent apoptosis, overcoming standard MDM2 inhibitor limitations. Effective in mutant p53 & gemcitabine-resistant PDAC models via FTH1 degradation. Not interchangeable with Nutlin-3a, SAR405838, or ALRN-6924. Ideal for studying chemoresistance, autophagy, and metastasis. Choose MMRi62 when only true MDM4 degradation and ferroptosis induction will meet your research requirements.

Molecular Formula C21H15Cl2N3O
Molecular Weight 396.3 g/mol
Cat. No. B7775380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMRi62
Molecular FormulaC21H15Cl2N3O
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26)
InChIKeyFMUBUUSODRAEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMRi62: A p53-Independent MDM2/MDM4-Targeting Small Molecule Ferroptosis Inducer with Unique Activity in Chemoresistant and Metastatic Cancer Models


MMRi62 is a small molecule that functions as an MDM2-MDM4 E3 ligase modifier and ferroptosis inducer [1]. It exhibits a binding affinity (Kd) of 1.39 μM for the MDM2-MDM4 heterodimer . Unlike conventional MDM2 inhibitors, MMRi62's activity is characterized by p53-independent pro-apoptotic effects, the induction of autophagy, and the lysosomal degradation of ferritin heavy chain (FTH1) and mutant p53 [2]. This distinct profile enables MMRi62 to effectively inhibit the proliferation of various cancer cell lines, including those resistant to standard chemotherapies like gemcitabine [3].

Why MMRi62's Unique Mechanism of Action Cannot Be Replaced by Conventional MDM2 Inhibitors


Generic substitution with standard MDM2 inhibitors (e.g., Nutlin-3a, SAR405838) or dual MDM2/MDMX antagonists (e.g., ALRN-6924) is scientifically invalid for applications requiring MMRi62's specific activity profile. While many MDM2 inhibitors rely on wild-type p53 to induce cell cycle arrest or apoptosis [1], MMRi62 is effective in cells with mutant or non-functional p53 due to its unique mechanism of promoting MDM4 degradation and inducing ferroptosis [2]. Critically, even a close structural analog like MMRi67, which disrupts the MDM2-MDM4 complex, lacks the MDM4-degrader activity and thus fails to induce apoptosis in these systems [3]. MMRi62's ability to degrade mutant p53 and overcome drug resistance is a distinct, non-interchangeable feature that is essential for research in chemoresistant and genetically defined cancer models [4].

Quantitative Differentiation of MMRi62 Against Key Comparators: A Guide for Scientific Selection


Superior Anti-Proliferative Activity in TP53-Mutant Pancreatic Cancer Cells Compared to Clinical-Stage MDM2 Inhibitors

MMRi62 demonstrates significantly more potent anti-proliferative activity in TP53-mutant pancreatic ductal adenocarcinoma (PDAC) cells compared to the clinical-stage MDM2 inhibitors SAR405838 and idasanutlin (RG7388). In the Panc1 cell line (TP53 mutant), MMRi62 achieved an IC50 of 0.67 μM, which is over 26-fold lower (more potent) than the IC50 of 17.84 μM reported for idasanutlin and approximately 7-fold lower than the IC50 of 4.68 μM for SAR405838 in the same cell line [1].

Pancreatic Cancer p53 Mutant Drug Resistance

Maintained Potency in Gemcitabine-Resistant Cancer Cells: A Key Differentiator from Standard Chemotherapy

MMRi62 retains significant potency in PDAC cell lines with acquired resistance to gemcitabine, a first-line chemotherapeutic. In HPAFII cells, the IC50 for MMRi62 was 4.04 μM in parental cells and only increased modestly to 6.62 μM in gemcitabine-resistant (Gem-R-HPAFII) cells (a 1.6-fold shift) [1]. In contrast, the IC50 for gemcitabine shifted from 1.87 μM to over 100 μM in the resistant line (>53-fold shift). Similar results were observed in BxPc3 cells [1].

Gemcitabine Resistance Pancreatic Cancer Chemoresistance

Unique MDM4-Degrader Activity Differentiates MMRi62 from a Closely-Related Structural Analog

MMRi62 acts as an MDM4 degrader, a property not shared by the closely related structural analog MMRi67. In leukemia cells (NALM6), MMRi62 treatment (5 μM) resulted in a marked reduction in MDM4 protein levels, associated with potent apoptosis induction in p53 mutant, multidrug-resistant cells [1]. In contrast, MMRi67, which disrupts the MDM2-MDM4 RING domain interaction but lacks degrader activity, failed to induce apoptosis in these same cell models [1]. This pinpoints MDM4 degradation as a critical functional differentiator.

MDM4 Degradation Apoptosis Leukemia

Complete Abrogation of Metastasis In Vivo: An Efficacy Endpoint Not Demonstrated by Conventional Inhibitors in This Model

In orthotopic xenograft models of PDAC, MMRi62 treatment led to a striking and complete abrogation of metastasis to distant organs. While many MDM2 inhibitors can reduce primary tumor growth in TP53 wild-type xenografts, this specific and complete anti-metastatic effect in aggressive TP53-mutant PDAC models is a distinct quantitative outcome reported for MMRi62 [1]. The study notes that MMRi62 'completely abrogated metastasis' [1], a qualitative endpoint of high significance.

Metastasis In Vivo Efficacy Pancreatic Cancer

Distinctive p53-Independent Activity Profile Compared to p53-Dependent Dual Inhibitors Like ALRN-6924

MMRi62 induces cell death and degrades mutant p53 in a p53-independent manner, a mechanism fundamentally different from dual MDM2/MDMX inhibitors like ALRN-6924 which require wild-type TP53 for activity [1]. MMRi62 promotes ferroptosis and apoptosis in PDAC cells with mutant p53 [2], whereas ALRN-6924 is being clinically developed specifically for TP53-wild-type tumors [3]. This mechanistic divergence defines non-overlapping application spaces.

p53-Independent Ferroptosis MDM2/MDMX

Optimal Scientific and Preclinical Application Scenarios for MMRi62 Based on Its Unique Evidence Profile


Investigating p53-Independent Cell Death Mechanisms and Ferroptosis in Mutant p53 Cancers

Researchers studying cancers with high-frequency TP53 mutations (e.g., pancreatic, ovarian, lung) can utilize MMRi62 as a key chemical probe to dissect p53-independent pathways of apoptosis and ferroptosis. Its ability to degrade mutant p53 and FTH1 provides a unique tool for understanding these alternative cell death mechanisms, as demonstrated in PDAC and leukemia models [REFS-1, REFS-2].

Preclinical Development of Therapies for Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)

MMRi62 is highly suited for use in orthotopic PDAC mouse models to evaluate anti-metastatic efficacy. Its demonstrated ability to completely abrogate metastasis in vivo [1] makes it a valuable reference compound for studying metastatic progression and for benchmarking new drug candidates targeting the metastatic cascade in this aggressive cancer type.

Researching Strategies to Overcome Acquired Chemoresistance (e.g., Gemcitabine)

Given its maintained potency in gemcitabine-resistant PDAC cell lines [2], MMRi62 is an optimal tool for studying the mechanisms of chemoresistance and for testing combination therapy hypotheses. It can serve as a positive control or lead compound in screens for agents that can re-sensitize or bypass drug-resistant cancer cell populations.

Functional Studies on the MDM2/MDM4 E3 Ubiquitin Ligase Complex and Targeted Protein Degradation

As a unique small molecule that induces MDM4 degradation without acting as a traditional PROTAC, MMRi62 serves as a specific chemical tool for investigating the E3 ligase activity and substrate preference of the MDM2-MDM4 complex [3]. It can be used to compare functional outcomes (apoptosis) against simple complex disruptors like MMRi67, highlighting the importance of degradation over disruption in this system [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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